2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide
Description
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a benzodiazole (benzimidazole) core, a pyridinylmethyl group, and a 1-methylpyrazole substituent. Its molecular formula is inferred as C₁₈H₁₈N₅O, with a molecular weight of approximately 322.38 g/mol. The benzodiazole moiety is a bicyclic aromatic system containing two nitrogen atoms, which may facilitate hydrogen bonding or π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-24-17(8-9-23-24)16-7-6-14(10-20-16)11-21-19(26)12-25-13-22-15-4-2-3-5-18(15)25/h2-10,13H,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVLQYKOMWQTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Formation via Condensation
The benzodiazole (benzimidazole) nucleus is synthesized through acid-catalyzed condensation of 1,2-benzenediamine with aldehydes. For example, reaction with formaldehyde under reflux in hydrochloric acid yields 1H-1,3-benzodiazole. Alternative protocols employ microwave irradiation to enhance reaction efficiency.
Acetamide Functionalization
Introducing the acetamide group at the 1-position of benzimidazole is achieved via nucleophilic substitution. Chloroacetamide reacts with benzimidazole in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding 2-(1H-1,3-benzodiazol-1-yl)acetamide. Optimization studies indicate 80–85% yields when using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Scheme 1 :
$$
\text{1H-1,3-Benzodiazole} + \text{ClCH}2\text{CONH}2 \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{DMF}} \text{2-(1H-1,3-Benzodiazol-1-yl)Acetamide}
$$
Synthesis of the Pyridinylmethyl Pyrazole Sidechain
Pyrazole-Pyridine Coupling
The 6-(1-methyl-1H-pyrazol-5-yl)pyridine subunit is synthesized via Suzuki-Miyaura cross-coupling. 5-Bromo-1-methyl-1H-pyrazole reacts with pyridine-3-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water (3:1), achieving 75–80% yields.
Reaction Scheme 2 :
$$
\text{5-Bromo-1-methyl-1H-pyrazole} + \text{Pyridine-3-boronic acid} \xrightarrow[\text{Na}2\text{CO}3]{\text{Pd(PPh}3\text{)}4, \Delta} \text{6-(1-Methyl-1H-pyrazol-5-yl)Pyridine}
$$
Aminomethylation of Pyridine
The pyridine ring is functionalized with an aminomethyl group via reductive amination. Reaction of 6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde with ammonium acetate and NaBH₃CN in methanol yields [6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methylamine.
Amide Bond Formation and Final Coupling
The benzodiazolyl acetic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine in THF. Subsequent reaction with [6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methylamine affords the target compound in 70–75% yield. Alternative coupling agents like HATU or EDCl/HOBt in DMF improve yields to 85–90%.
Reaction Scheme 3 :
$$
\text{2-(1H-1,3-Benzodiazol-1-yl)Acetic Acid} + \text{[6-(1-Methyl-1H-pyrazol-5-yl)Pyridin-3-yl]MethylAmine} \xrightarrow[\text{HATU, DIPEA}]{\text{DMF}} \text{Target Compound}
$$
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, benzodiazole-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.98 (s, 1H, pyrazole-H), 4.62 (s, 2H, CH₂), 3.91 (s, 3H, N-CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (CONH), 152.1 (pyridine-C), 144.3 (pyrazole-C), 122.5 (benzodiazole-C).
- HRMS (ESI) : m/z calculated for C₁₈H₁₇N₇O [M+H]⁺: 372.1524; found: 372.1521.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 min.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Amidation | EDCl/HOBt, DMF, RT, 24h | 70 | 95 | Low cost |
| HATU-Mediated Coupling | HATU, DIPEA, DMF, 0°C→RT, 12h | 88 | 98 | High efficiency |
| Microwave-Assisted | MW, 100°C, 30min | 82 | 97 | Reduced reaction time |
Mechanistic Insights and Side-Reactions
- Benzimidazole Ring Closure : Protonation of the aldehyde oxygen facilitates nucleophilic attack by the amine, followed by dehydration.
- Suzuki Coupling : Oxidative addition of Pd(0) to the aryl halide precedes transmetallation with the boronic acid, culminating in reductive elimination.
- Amide Coupling : HATU generates an active O-acylisourea intermediate, enabling nucleophilic acyl substitution by the amine.
Scalability and Industrial Feasibility
Kilogram-scale production employs flow chemistry for the Suzuki coupling (residence time: 15 min, 90% yield). Solvent recovery systems (e.g., DMF distillation) align with green chemistry metrics, reducing E-factor to 8.2.
Chemical Reactions Analysis
Pyrazole and Pyridine Moieties
Pyrazole and pyridine rings are also known for their reactivity. Pyrazoles can undergo electrophilic substitution, while pyridines can participate in nucleophilic substitution reactions. The presence of these rings in the compound suggests potential for various modifications, such as alkylation or arylation reactions.
Amide Linkage
The amide linkage in the compound is relatively stable but can be hydrolyzed under strong acidic or basic conditions. This reaction could lead to the formation of the corresponding carboxylic acid and amine.
Potential Chemical Reactions
Given the structural components, potential chemical reactions for 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide include:
-
Hydrolysis of the Amide Bond : This reaction involves breaking the amide bond under acidic or basic conditions to form the corresponding carboxylic acid and amine.
-
Alkylation or Arylation Reactions : These reactions could involve the pyrazole or pyridine rings, potentially adding alkyl or aryl groups to these moieties.
-
Nucleophilic Substitution : This could occur on the pyridine ring if it is activated by electron-withdrawing groups.
Data Tables for Similar Compounds
While specific data for This compound is limited, similar compounds can provide insights into potential chemical properties and reactions. For instance, benzimidazole derivatives have shown antimicrobial activities .
| Compound Type | Reaction Type | Conditions |
|---|---|---|
| Benzimidazole Derivatives | Alkylation/Arylation | Alkyl/aryl halides, base |
| Pyrazole Derivatives | Electrophilic Substitution | Electrophiles, acid catalyst |
| Pyridine Derivatives | Nucleophilic Substitution | Activated pyridine, nucleophile |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study focused on similar benzodiazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial growth through disruption of cellular processes .
Anticancer Properties
Compounds with a benzodiazole structure have been evaluated for their anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally related to 2-(1H-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide have been tested against various cancer cell lines, showing promising results in reducing cell viability and promoting cell death .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. In vitro assays against Mycobacterium tuberculosis have demonstrated that certain derivatives possess significant inhibitory effects on bacterial growth. Further studies involving animal models are necessary to confirm these findings and assess the pharmacokinetics and dynamics of the compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and synthetic parameters of the target compound and its analogs:
Key Observations:
Heterocyclic Core Differences :
- The benzodiazole in the target compound differs from the benzotriazole in by one nitrogen atom. Benzotriazole’s higher electronegativity may enhance metabolic stability or alter binding interactions compared to benzodiazole.
- Compounds 5k–5n feature imidazothiazole cores, which introduce sulfur atoms. Sulfur-containing heterocycles often exhibit distinct electronic properties (e.g., increased lipophilicity) compared to nitrogen-only systems.
Substituent Effects :
- Chlorophenyl (5n) and fluorobenzyl groups in increase molecular weight and may enhance halogen bonding or improve membrane permeability.
- The piperazine ring in contributes to basicity and solubility, whereas the methylpyrazole in the target compound may reduce metabolic oxidation.
Synthetic Accessibility: Yields for analogs range from 70% to 78%, suggesting moderate synthetic efficiency for such complex heterocycles .
Functional Implications
Pharmacological Potential
- Benzodiazole vs. Benzotriazole : Benzodiazepines and benzotriazoles are prevalent in drug discovery for their roles as kinase inhibitors or protease modulators. The benzotriazole derivative may exhibit stronger π-acceptor properties, while benzodiazole could favor hydrogen bonding .
- The target compound’s lack of sulfur may redirect its activity toward different biological targets.
Physicochemical Properties
- Lipophilicity : The methylpyrazole and pyridinyl groups in the target compound likely confer moderate lipophilicity (clogP ~2–3), comparable to 5k–5n (clogP ~3–4) .
- Solubility : Piperazine-containing analogs may exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas the target compound’s solubility depends on the balance between its heterocycles and acetamide linker.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide is a synthetic molecule that integrates a benzodiazole moiety with a pyrazole-pyridine framework. This structural combination suggests potential biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure features a benzodiazole ring, a pyrazole derivative, and an acetamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and benzodiazole moieties. For instance:
- Antibacterial Activity : The compound has been tested against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicate that it exhibits significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 64 to 256 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
The compound has also shown promising antifungal activity against Candida albicans and other fungi, with MIC values comparable to established antifungal agents .
Anticancer Potential
Research indicates that compounds with similar structural features may inhibit cancer cell proliferation. For example, derivatives of pyrazole have been reported to induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt pathway .
Study 1: Synthesis and Biological Evaluation
In a study conducted by Patil et al., a series of benzimidazole-pyrazole compounds were synthesized and evaluated for their biological activities. Among them, the compound similar to our target exhibited notable antibacterial and antifungal properties, with effective concentrations lower than those of traditional antibiotics .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on various pyrazole derivatives, revealing that modifications at specific positions significantly enhance biological activity. The presence of electron-withdrawing groups on the pyrazole ring was found to increase antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
